Oxilorphan

Description

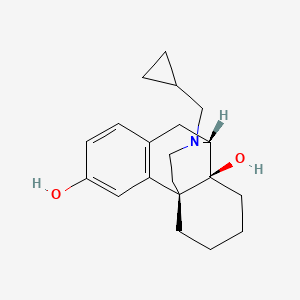

Structure

3D Structure

Properties

CAS No. |

42281-59-4 |

|---|---|

Molecular Formula |

C20H27NO2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |

InChI |

InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1 |

InChI Key |

STBZIDOIKQNFCQ-HSALFYBXSA-N |

SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |

Isomeric SMILES |

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O |

Canonical SMILES |

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |

Appearance |

Solid powder |

Other CAS No. |

42281-59-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-N-cyclopropylmethyl-3,14-dihydroxymorphinan oxilorphan oxilorphan hydrochloride oxilorphan hydrochloride, (+-)-isomer oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer oxilorphan tartrate (2:1), (R-(R*,R*))-isomer oxilorphan tartrate, (R-(R*,R*))-isomer oxilorphan, (+-)-isomer oxilorphan, (14alpha)-(+-)-isomer oxilorphan, (14alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Oxilorphan on Opioid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxilorphan is a synthetic morphinan (B1239233) derivative, structurally related to other opioid modulators like naloxone (B1662785) and naltrexone.[1] Developed as a narcotic antagonist, it was investigated for the treatment of opioid addiction but was never commercially marketed.[2][3] Its clinical development was halted primarily due to a complex pharmacological profile that includes significant side effects such as dysphoria and hallucinations.[2][3]

This technical guide provides a detailed examination of oxilorphan's mechanism of action at the molecular level, focusing on its interactions with the primary opioid receptors: mu (μ), kappa (κ), and delta (δ). Oxilorphan is characterized by a unique and complex profile, acting as a potent antagonist at the μ-opioid receptor (MOR) while simultaneously being a partial agonist at the κ-opioid receptor (KOR).[2] This dual activity is central to both its intended therapeutic action and its limiting side effects. This document outlines its receptor binding and functional activity, the resultant signaling cascades, and the standard experimental protocols used to characterize such compounds.

Pharmacological Profile at Opioid Receptors

Data Presentation: Binding Affinity

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Receptor Selectivity |

| Mu (μ) Opioid | Oxilorphan | Data not available in cited literature | High affinity; potent antagonist activity.[1][2] |

| Kappa (κ) Opioid | Oxilorphan | Data not available in cited literature | High affinity; partial agonist activity.[2] |

| Delta (δ) Opioid | Oxilorphan | Data not available in cited literature | Lower affinity compared to μ and κ receptors is inferred. |

Data Presentation: Functional Activity

Functional activity is assessed by measuring the downstream cellular response to receptor activation. Key parameters include the half-maximal effective concentration (EC50), which measures potency, and the maximum effect (Emax), which measures efficacy relative to a full agonist.

| Receptor Subtype | Ligand | Activity Type | Potency (EC50) | Efficacy (Emax) |

| Mu (μ) Opioid | Oxilorphan | Antagonist / Weak Partial Agonist | Data not available in cited literature | Data not available in cited literature |

| Kappa (κ) Opioid | Oxilorphan | Partial Agonist | Data not available in cited literature | Data not available in cited literature |

| Delta (δ) Opioid | Oxilorphan | Not well characterized; generally considered inactive at therapeutic doses. | Data not available in cited literature | Data not available in cited literature |

Summary of Pharmacological Profile:

-

At the Mu-Opioid Receptor (MOR): Oxilorphan acts primarily as a competitive antagonist, with a potency comparable to that of naloxone.[1][2] This action blocks the effects of MOR agonists like morphine and heroin, which formed the basis for its investigation in addiction treatment. Some studies also note weak partial agonist effects at the MOR, which can manifest as mild opioid-like symptoms such as miosis and nausea in some subjects.[2]

-

At the Kappa-Opioid Receptor (KOR): Oxilorphan is a partial agonist.[2] Activation of the KOR is known to produce effects that are distinct from MOR activation, including dysphoria, sedation, and psychotomimetic (hallucinatory) effects.[2] These KOR-mediated actions were the primary cause of the adverse side effects that limited oxilorphan's clinical utility.[2][3]

Mechanism of Action and Cellular Signaling Pathways

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily. The MOR and KOR subtypes primarily couple to inhibitory G-proteins of the Gi/Go family. The binding of a ligand initiates a conformational change in the receptor, leading to a cascade of intracellular events.

Canonical Gi/Go-Coupled Signaling:

-

G-Protein Activation: An agonist binds to the receptor, causing it to activate its associated heterotrimeric G-protein (Gαβγ). This promotes the exchange of Guanosine Diphosphate (B83284) (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.

-

Subunit Dissociation: The Gα-GTP and Gβγ subunits dissociate from each other and from the receptor.

-

Effector Modulation: Both dissociated subunits can modulate downstream effectors:

-

Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).

-

Gβγ: Directly interacts with and modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

-

The net effect of this signaling cascade is a reduction in neuronal excitability and the inhibition of neurotransmitter release from presynaptic terminals, which underlies the analgesic and other central nervous system effects of opioids.

Oxilorphan's Differential Signaling Effects

Oxilorphan's mixed pharmacological profile means it modulates these pathways differently depending on the receptor subtype.

-

At the MOR: As an antagonist, oxilorphan binds to the receptor but does not induce the conformational change necessary for G-protein activation. It occupies the binding site, thereby blocking endogenous ligands or exogenous agonists from activating the receptor and initiating the signaling cascade.

-

At the KOR: As a partial agonist, oxilorphan binds to the receptor and induces a sub-maximal level of G-protein activation compared to a full agonist. It produces a dampened version of the canonical signaling cascade, leading to a limited reduction in cAMP and limited modulation of ion channels. This partial activation is sufficient to produce the characteristic dysphoric and psychotomimetic effects associated with KOR signaling.

Experimental Protocols for Pharmacological Characterization

The determination of a compound's pharmacological profile, like that of oxilorphan, relies on standardized in vitro assays. The following sections detail the methodologies for two foundational experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing a high concentration of the human opioid receptor subtype of interest (μ, κ, or δ). Protein concentration is quantified using a standard method like a BCA assay.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

-

Receptor Membranes: A fixed amount of the prepared cell membranes.

-

Radioligand: A fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR). The concentration is typically at or below the radioligand's dissociation constant (Kd).

-

Test Compound (Oxilorphan): A range of concentrations of the unlabeled test compound are added to compete for binding.

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., naloxone) to occupy all specific binding sites.

-

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.

-

Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound.

-

Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, which is one of the earliest events in GPCR signaling. It is used to determine the potency (EC50) and efficacy (Emax) of a compound and to differentiate between agonists, partial agonists, and antagonists.

Methodology:

-

Receptor Preparation: Cell membranes expressing the opioid receptor of interest are prepared as described for the binding assay.

-

Assay Setup: In a 96-well plate, the following are added:

-

Receptor Membranes: A fixed amount of protein.

-

GDP: Guanosine diphosphate is added to ensure G-proteins are in their inactive state at the start of the assay.

-

Test Compound (Oxilorphan): A range of concentrations are added.

-

[³⁵S]GTPγS: A fixed concentration of the non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is added to initiate the reaction. When the receptor is activated by an agonist, the G-protein releases GDP and binds [³⁵S]GTPγS.

-

Controls:

-

Basal Binding: No test compound is added.

-

Non-specific Binding: A high concentration of unlabeled GTPγS is added.

-

Positive Control: A known full agonist (e.g., DAMGO for MOR) is used to determine the maximum possible stimulation.

-

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration, similar to the binding assay, to separate the G-protein-bound [³⁵S]GTPγS from the free radiolabel.

-

Quantification: Radioactivity on the filters is measured via scintillation counting.

-

Data Analysis:

-

Specific [³⁵S]GTPγS binding is calculated and plotted against the log concentration of the test compound.

-

For Agonists/Partial Agonists: Non-linear regression is used to fit a sigmoidal dose-response curve, from which the EC50 (potency) and Emax (efficacy, relative to the full agonist) are determined. A partial agonist will have an Emax significantly lower than a full agonist.

-

For Antagonists: The assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the antagonist (oxilorphan at MOR). The antagonist will produce a rightward shift in the agonist's dose-response curve, from which its inhibitory constant (Kb) can be calculated.

-

Conclusion

Oxilorphan exhibits a complex mechanism of action characterized by a dual and opposing pharmacological profile at the two principal opioid receptors involved in central nervous system effects. Its potent antagonism at the μ-opioid receptor gives it the ability to block the effects of opioids like heroin, a desirable property for an anti-addiction therapeutic. However, this is intrinsically coupled with its partial agonism at the κ-opioid receptor. The KOR-mediated signaling, even at a sub-maximal level, is sufficient to induce significant and undesirable psychotomimetic side effects, including dysphoria and hallucinations.[2] These adverse effects ultimately led to the discontinuation of its clinical development.[3] The study of oxilorphan serves as a critical case study for drug development professionals, illustrating the profound impact that functional selectivity and mixed receptor profiles can have on the therapeutic potential and viability of a drug candidate.

References

- 1. Oxilorphan (l-N-cyclopropylmethyl-3,14-dihydroxymorphinan): a new synthetic narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxilorphan - Wikipedia [en.wikipedia.org]

- 3. Clinical trial in post-addicts with oxilorphan (levo-BC-2605): a new narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Pharmacological Properties of (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol is a morphinan (B1239233) derivative structurally related to the potent opioid receptor antagonist, Naltrexone (B1662487). It is recognized primarily as a process-related impurity and potential metabolite in the synthesis and metabolism of Naltrexone.[1][2] As with many active pharmaceutical ingredient (API) related compounds, understanding its chemical properties, potential synthesis pathways, and pharmacological profile is critical for drug development, quality control, and safety assessment.[1] This document provides a comprehensive technical overview of the known and inferred properties of this compound, including detailed experimental methodologies and pathway visualizations relevant to its class.

Chemical and Physical Properties

Direct experimental data for (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol is not extensively available in peer-reviewed literature. However, its fundamental properties can be calculated, and context can be derived from closely related morphinan structures.

| Property | Value | Source / Method |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-(cyclopropylmethyl)-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,14-diol | Nomenclature |

| Synonyms | N-Cyclopropylmethyl-14-hydroxydihydronormorphine, Naltrexone Impurity A (colloquial) | Literature |

| Molecular Formula | C₂₀H₂₅NO₃ | Calculation |

| Molecular Weight | 343.42 g/mol | Calculation |

| Canonical SMILES | C1CC1CN2CCC34C5C2CC6=C(C3=C(C=C6)O)O[C@H]5[C@@]4(C=C1)O | Structure |

| Predicted XLogP3 | 2.1 | Computational Model |

| Predicted Melting Point | Not available. For comparison, Naltrexone: 168-170 °C; Normorphine: 273 °C.[3] | Comparative Analysis |

| Predicted Boiling Point | Not available. For comparison, a related impurity has a predicted boiling point of 621.5 °C.[2] | Comparative Analysis |

| Appearance | Expected to be a solid at room temperature.[3][4] | Physical State |

Experimental Protocols

The protocols described below are representative of the methods used for the synthesis, isolation, and characterization of morphinan derivatives and their impurities.

Synthesis and Isolation Workflow

(-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol is not typically synthesized as a primary target but arises as a byproduct. The primary route to its formation is during the synthesis of Naltrexone from Noroxymorphone (B159341).

a) N-Alkylation of Noroxymorphone (Naltrexone Synthesis): The synthesis of Naltrexone involves the N-alkylation of noroxymorphone with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.[5] This reaction is typically performed in the presence of a non-protic solvent like N-ethyl-2-pyrrolidone and an acid scavenger (e.g., potassium bicarbonate).[5]

Side Reaction: The formation of (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol likely occurs from the reduction of the 6-keto group of the Naltrexone product or an intermediate. This can happen if reducing agents are present or under certain catalytic conditions.

b) Isolation and Purification: Impurities from the synthesis mixture are typically isolated and purified using chromatographic techniques.

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: C18 reverse-phase column.

-

Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength between 210-280 nm.

-

Outcome: Fractions containing the impurity of interest are collected, combined, and the solvent is removed to yield the purified compound. This process is standard for obtaining reference standards for analytical validation.[1][6]

Structural Characterization

Once isolated, the structure of the compound is confirmed using a suite of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework. Key signals would include the cyclopropyl (B3062369) protons, the morphinan skeleton protons, and the absence of a ketone signal, replaced by signals corresponding to a hydroxylated carbon at the 6-position (if applicable, though the target molecule is a diol at positions 3 and 14).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns can further help confirm the structure.

-

Purity Analysis: The purity of the isolated standard is confirmed using HPLC, typically aiming for ≥95% for use as a reference standard.[7]

Pharmacological Characterization

The pharmacological activity of morphinan derivatives is assessed through a series of in vitro and in vivo assays to determine their affinity, efficacy, and functional effects at opioid receptors.

a) Radioligand Competition Binding Assay: This assay determines the binding affinity (Ki) of the compound for different opioid receptor subtypes (μ, δ, κ).

-

Preparation: Cell membranes from CHO or HEK-293 cells stably expressing a specific human or mouse opioid receptor subtype are used.[7]

-

Procedure: Membranes are incubated with a specific radioligand (e.g., [³H]naloxone for MOR) and varying concentrations of the test compound.[7]

-

Measurement: The amount of radioligand displaced by the test compound is measured by liquid scintillation counting. The Ki value is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

b) [³⁵S]GTPγS Functional Assay: This assay measures the functional efficacy of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation.

-

Procedure: Receptor-expressing cell membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[8][9]

-

Mechanism: Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The incorporation of [³⁵S]GTPγS is proportional to the level of G-protein activation.

-

Outcome: The results determine the EC₅₀ (potency) and Eₘₐₓ (maximal effect) relative to a known full agonist, classifying the compound's efficacy.[7]

c) Calcium Mobilization Assay: This assay is used for cells co-transfected with an opioid receptor and a promiscuous G-protein (like Gαqi5) that links receptor activation to intracellular calcium release.[8][10]

-

Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

-

Measurement: Upon addition of the test compound, changes in intracellular calcium are measured using a fluorescence plate reader.

-

Application: This provides another measure of functional agonism or antagonism. Antagonists are identified by their ability to block the calcium flux induced by a known agonist.[10][11]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, isolation, and characterization of a morphinan-related compound like (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol in a research or quality control setting.

Caption: Workflow for Isolation and Characterization of a Naltrexone-Related Compound.

Pharmacological Signaling Pathway

As a morphinan derivative with a 17-cyclopropylmethyl substituent, the compound is expected to act as a ligand at opioid receptors, most likely as an antagonist or partial agonist at the mu-opioid receptor (MOR). The diagram below illustrates the canonical MOR signaling pathway, which is inhibited by antagonists.

Caption: Representative Mu-Opioid Receptor (MOR) Antagonist Signaling Pathway.

Conclusion

(-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol, while not a widely studied molecule in its own right, holds importance as a reference compound in the manufacturing and development of Naltrexone. Its chemical properties are inferred from its structure, and its pharmacological profile is predicted to align with other 17-cyclopropylmethyl morphinans, which are potent modulators of opioid receptors. The experimental and analytical protocols described herein represent the standard methodologies required to synthesize, isolate, and characterize such compounds, ensuring the safety, purity, and efficacy of related pharmaceutical products. Further research into its specific pharmacology could reveal unique properties, but for now, its primary role remains in the analytical and quality control spheres of drug development.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Naltrexone impurity A | 1007856-83-8 | IN167105 [biosynth.com]

- 3. Normorphine | C16H17NO3 | CID 5462508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morphinone | C17H17NO3 | CID 5459823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8580963B2 - Method for the manufacturing of naltrexone - Google Patents [patents.google.com]

- 6. veeprho.com [veeprho.com]

- 7. Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3’-fluoro-4’-pyridyl)acetami do]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The first universal opioid ligand, (2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol (BU08028): characterization of the in vitro profile and in vivo behavioral effects in mouse models of acute pain and cocaine-induced reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues as opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of Oxilorphan for Opioid Addiction: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxilorphan, a morphinan (B1239233) derivative developed in the 1970s, represents a significant chapter in the pharmacological exploration of opioid antagonists for the treatment of opioid addiction. Characterized by a mixed opioid receptor profile—mu-opioid receptor (MOR) antagonism and kappa-opioid receptor (KOR) partial agonism—oxilorphan showed early promise as a long-acting agent to block the effects of heroin. However, its development was ultimately halted due to a challenging side-effect profile, primarily driven by its activity at the KOR. This technical guide provides a comprehensive overview of the history of oxilorphan's development, detailing its mechanism of action, preclinical and clinical findings, and the signaling pathways underpinning its effects.

Introduction

The search for effective treatments for opioid addiction has led to the development of various pharmacological agents. A key strategy has been the use of opioid receptor antagonists to block the euphoric effects of abused opioids, thereby reducing their reinforcing properties. Oxilorphan (developmental code name L-BC-2605) emerged from this line of research as a potent, long-acting narcotic antagonist. Structurally related to naloxone (B1662785) and naltrexone (B1662487), it was investigated for its potential to provide sustained blockade of opioid effects in individuals with opioid dependence.[1]

Mechanism of Action

Oxilorphan exhibits a complex pharmacology, acting as a competitive antagonist at the mu-opioid receptor (MOR) and a partial agonist at the kappa-opioid receptor (KOR). It also possesses weak partial agonist activity at the MOR. This dual receptor activity is central to both its therapeutic potential and its limiting side effects.

Mu-Opioid Receptor (MOR) Antagonism

As a MOR antagonist, oxilorphan competitively blocks the binding of MOR agonists like heroin and morphine. This action is responsible for its ability to prevent the euphoric and respiratory depressant effects of these opioids. Preclinical studies indicated that its potency as a MOR antagonist is comparable to naloxone.[1]

Kappa-Opioid Receptor (KOR) Partial Agonism

Activation of the KOR is associated with a range of effects, including analgesia, but also dysphoria, hallucinations, and sedation.[2] Oxilorphan's partial agonism at the KOR is believed to be the primary source of the adverse subjective effects reported in clinical trials.

Preclinical Development

A pivotal preclinical study by Pircio and Gylys in 1975 provided the initial characterization of oxilorphan's pharmacological profile.[1]

Experimental Protocols

-

Narcotic Antagonist Activity:

-

Oxymorphone Antagonism in Rats: The ability of oxilorphan and other antagonists to counteract the analgesic effect of oxymorphone was assessed using the tail-flick test. Male rats were administered the antagonist subcutaneously (s.c.) followed by oxymorphone (s.c.). The latency to tail-flick from a thermal stimulus was measured.

-

Morphine Antagonism in Dogs: The antagonism of morphine-induced miosis (pupil constriction) was evaluated in dogs. Morphine was administered (s.c.), and pupillary diameter was measured. Oxilorphan was then given (s.c.) to assess its ability to reverse the miosis.

-

-

Analgesic Activity:

-

Hot-Plate and Tail-Flick Tests: The intrinsic analgesic effects of oxilorphan were evaluated in rats and mice using standard thermal nociceptive assays (hot-plate and tail-flick tests).

-

Phenylquinone-Induced Writhing Test: The ability of oxilorphan to reduce the number of abdominal constrictions (writhing) induced by an intraperitoneal (i.p.) injection of phenylquinone in mice was assessed. This test is sensitive to weak analgesics.

-

-

Physical Dependence Potential:

-

Naloxone-Precipitated Withdrawal in Mice: Mice were chronically treated with increasing doses of oxilorphan over several days. They were then challenged with naloxone to determine if signs of physical dependence (e.g., withdrawal jumping) had developed.

-

Summary of Preclinical Findings

| Parameter | Finding | Reference |

| Narcotic Antagonist Potency | Parenterally, oxilorphan was found to be equipotent to naloxone, about four times more potent than dl-cyclazocine, and approximately one-fourth as potent as naltrexone in antagonizing the effects of narcotics. | [1] |

| Duration of Action | In dogs, oxilorphan demonstrated a longer duration of action in antagonizing morphine-induced analgesia and miosis compared to naloxone, with a duration equivalent to dl-cyclazocine. | [1] |

| Analgesic Activity | Oxilorphan was inactive in conventional thermal analgesic tests (hot-plate and tail-flick). However, it exhibited weak analgesic activity in the phenylquinone-induced writhing test at doses significantly higher than those required for antagonist activity. Its analgesic potency was noted to be greater than that of naltrexone and naloxone. | [1] |

| Physical Dependence | Mice chronically treated with increasing doses of oxilorphan did not exhibit withdrawal jumping when challenged with naloxone, suggesting a low potential for inducing physical dependence. | [1] |

| Central Nervous System Effects | Oxilorphan was reported to be relatively free from the central side effects, such as behavioral disturbances, that were observed with dl-cyclazocine at doses where antagonist activity was present. | [1] |

Clinical Development

A key clinical trial in post-addicts was conducted by Tennant et al. in 1976 to evaluate the efficacy and safety of oral oxilorphan for the treatment of heroin addiction.[3]

Experimental Protocol

-

Study Population: The study enrolled 21 detoxified heroin addicts in Los Angeles.

-

Dosing and Administration: Patients were administered at least one oral dose of oxilorphan. The study design allowed for daily dosing for a maximum of 14 days.

-

Efficacy Assessment: The primary efficacy measure was the blockade of the effects of a heroin challenge. The study found that a single oral dose of oxilorphan provided 24-hour protection.

-

Safety and Tolerability Assessment: Subjective side effects were monitored and recorded.

Summary of Clinical Findings

The clinical trial revealed a significant challenge to the therapeutic utility of oxilorphan: poor patient compliance due to a high incidence of subjective side effects.

| Parameter | Finding | Reference |

| Patient Retention | Only 3 out of 21 patients (14.3%) continued to take daily doses for the full 14 days of the study. | [3] |

| Reasons for Discontinuation | The majority of patients discontinued (B1498344) treatment due to subjective side effects. | [3] |

| Reported Side Effects | The most common side effects leading to discontinuation were dysphoria, insomnia, weakness, hallucinations, nausea, drowsiness, and anorexia. These effects are consistent with the known pharmacology of kappa-opioid receptor agonists. | [3] |

Signaling Pathways

The distinct pharmacological effects of oxilorphan can be understood by examining the downstream signaling pathways of the mu- and kappa-opioid receptors.

Mu-Opioid Receptor (MOR) Signaling

As a MOR antagonist, oxilorphan blocks the canonical G-protein signaling cascade initiated by MOR agonists. This prevents the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels, which are the downstream effects of typical opioids that lead to analgesia and euphoria. The weak partial agonist activity at the MOR suggests a low level of G-protein activation, which may contribute to some of the observed side effects like miosis and nausea.[4]

Kappa-Opioid Receptor (KOR) Signaling and Dysphoria

Oxilorphan's partial agonism at the KOR activates G-protein signaling, leading to the inhibition of adenylyl cyclase. However, a key pathway implicated in the dysphoric and aversive effects of KOR agonists involves the recruitment of β-arrestin.[5] β-arrestin-dependent signaling can activate downstream kinases, such as p38 mitogen-activated protein kinase (MAPK), which are thought to contribute to the negative affective states associated with KOR activation.[6] The hallucinatory and dysphoric side effects of oxilorphan strongly suggest the engagement of this β-arrestin-mediated pathway.

Conclusion and Future Perspectives

The development of oxilorphan provides a valuable case study in the complexities of opioid receptor pharmacology and its implications for treating addiction. While its potent and long-acting MOR antagonism was a desirable characteristic, the adverse effects mediated by its KOR partial agonism proved to be an insurmountable obstacle to its clinical utility. The experience with oxilorphan underscored the importance of receptor selectivity in the design of opioid antagonists for addiction treatment.

The dysphoric and aversive properties of KOR agonists have, however, spurred further research into the therapeutic potential of KOR antagonists for the treatment of addiction and depression. By blocking the endogenous dynorphin/KOR system, which is often upregulated in states of stress and withdrawal, KOR antagonists may offer a novel approach to mitigating the negative affective states that drive relapse.

The story of oxilorphan highlights the intricate balance of opioid receptor signaling and the critical need for a deep understanding of these pathways in the rational design of new therapeutics for substance use disorders.

References

- 1. Kappa Receptors – Opioid Peptides [sites.tufts.edu]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Clinical trial in post-addicts with oxilorphan (levo-BC-2605): a new narcotic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]

An In-depth Technical Guide to Oxilorphan as a Tool for Studying the Dynorphin/KOR System

Introduction: The Dynorphin (B1627789)/Kappa Opioid Receptor (KOR) System

The dynorphin/kappa opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in the regulation of mood, stress, pain, and reward.[1] Endogenous dynorphin peptides are the primary ligands for the KOR, a G protein-coupled receptor (GPCR).[2] Unlike the µ-opioid receptor (MOR) system which is associated with euphoria and analgesia, activation of the KOR system often produces aversive and dysphoric states.[3][4] This has led to the hypothesis that hyperactivity of the dynorphin/KOR system may contribute to the negative affective states seen in depression, anxiety, and drug withdrawal.[2][5] Consequently, KOR antagonists are being investigated as potential therapeutics for these conditions.[1]

Pharmacological tools are essential for elucidating the complex roles of this system. Oxilorphan, a synthetic morphinan (B1239233) derivative, represents a key chemical probe for this purpose. Its unique pharmacological profile allows for the specific investigation of KOR-mediated functions both in vitro and in vivo. This guide provides a technical overview of oxilorphan's properties and detailed methodologies for its use as a research tool.

Pharmacological Profile of Oxilorphan

Oxilorphan (L-BC-2605) is characterized by a distinct dual action on opioid receptors. While specific quantitative binding and functional data are not consistently reported in publicly available literature, its qualitative profile is well-established.

Mechanism of Action: Oxilorphan acts as a potent µ-opioid receptor (MOR) antagonist while simultaneously acting as a κ-opioid receptor (KOR) partial agonist .[1][6] Its potency as a MOR antagonist is comparable to that of naloxone.[1][7] The partial agonism at the KOR is responsible for its characteristic centrally-mediated effects, including dysphoria and hallucinatory phenomena, which have limited its clinical development but make it a valuable tool for studying the consequences of KOR activation.[1][6]

Summary of Pharmacological Activity

The following table summarizes the known activity of oxilorphan at the primary opioid receptors.

| Receptor | Activity Type | Potency / Affinity | Key Functional Effects | Citation(s) |

| Kappa (κ) | Partial Agonist | High | Induces dysphoria, aversion, and hallucinogenic effects. | [1][6] |

| Mu (µ) | Antagonist | High (similar to naloxone) | Blocks the effects of MOR agonists like morphine. | [1][7] |

| Delta (δ) | Not well characterized | Assumed low/negligible | Not a primary target; effects are not prominently reported. |

Methodologies for In Vitro Characterization

To precisely quantify the interaction of a compound like oxilorphan with the KOR, standardized in vitro assays are required.

Radioligand Binding Assay

This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.[8][9]

Objective: To determine the binding affinity (Kᵢ) of oxilorphan for the kappa opioid receptor.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR.

-

Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]diprenorphine (a non-selective antagonist).[8]

-

Test Compound: Oxilorphan, serially diluted.

-

Non-specific Binding Control: Naloxone (10 µM) or another unlabeled ligand in excess.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Detection: Scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ, e.g., 1 nM [³H]U-69,593), and membrane suspension.

-

Non-specific Binding (NSB): Assay buffer, radioligand, excess unlabeled ligand (e.g., 10 µM Naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, and serial dilutions of oxilorphan (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate for 60-90 minutes at 25°C.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of oxilorphan.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of oxilorphan that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the degree of G protein activation upon receptor binding, allowing for the characterization of a compound as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of oxilorphan at the KOR.

Materials:

-

Receptor Source: Cell membranes expressing KOR (as above).

-

Reagents: [³⁵S]GTPγS (non-hydrolyzable GTP analog), GDP, unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: Oxilorphan, serially diluted.

-

Control Agonist: U-69,593 or another full KOR agonist.

Protocol:

-

Assay Plate Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

GDP (final concentration typically 10-30 µM).

-

Serial dilutions of oxilorphan or a control agonist. For antagonist studies, add a fixed concentration of agonist along with serial dilutions of the antagonist.

-

Membrane suspension (10-20 µg protein/well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination & Filtration: Terminate the assay by rapid filtration through a filter plate. Wash filters with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a plate scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all wells.

-

Plot the specific binding (as a percentage of maximal stimulation by a full agonist) against the log concentration of oxilorphan.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy relative to the control agonist).

-

A partial agonist like oxilorphan will have an Eₘₐₓ value significantly below 100%.

-

Methodologies for In Vivo Characterization

To understand the physiological and behavioral consequences of KOR modulation by oxilorphan, in vivo models are essential.

Conditioned Place Preference / Aversion (CPP/CPA)

This behavioral paradigm is used to assess the rewarding or aversive properties of a drug. KOR agonists typically produce a robust conditioned place aversion (CPA), and this model can be used to test the partial agonist effects of oxilorphan or its ability to antagonize the effects of other KOR ligands.[4]

Objective: To assess the aversive (CPA-inducing) properties of oxilorphan or its ability to block the CPA induced by a full KOR agonist.

Apparatus: A standard three-chamber CPP apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns, different floor textures), separated by a smaller, neutral center compartment.

Protocol:

-

Phase 1: Habituation and Pre-Test (Day 1):

-

Place the animal (mouse or rat) in the central compartment and allow it to freely explore all three chambers for 15-20 minutes.

-

Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one side (>80% of the time) may be excluded. This baseline measurement is crucial.

-

-

Phase 2: Conditioning (Days 2-5):

-

This phase typically consists of 4 days with alternating injections. The protocol is counterbalanced, so half the animals receive the drug in one chamber and the other half receive it in the opposite chamber.

-

Drug Conditioning Day (e.g., Days 2 & 4): Administer oxilorphan (subcutaneous or intraperitoneal injection) and immediately confine the animal to one of the outer chambers for 30 minutes.

-

Vehicle Conditioning Day (e.g., Days 3 & 5): Administer a saline vehicle injection and confine the animal to the opposite outer chamber for 30 minutes.

-

-

Phase 3: Test Day (Day 6):

-

Administer no injection. Place the animal in the central compartment and allow it to freely explore all three chambers for 15-20 minutes, as in the pre-test.

-

Record the time spent in the drug-paired chamber and the vehicle-paired chamber.

-

-

Data Analysis:

-

Calculate a preference score: (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day).

-

A significant negative score indicates Conditioned Place Aversion (CPA), suggesting the drug has aversive properties.

-

A significant positive score indicates Conditioned Place Preference (CPP).

-

To test for antagonist effects, animals would be pre-treated with oxilorphan before being administered a full KOR agonist (like U-50,488) during the conditioning phase. A successful blockade would result in no significant CPA.

-

Visualizing Pathways and Workflows

KOR Signaling Pathway and Oxilorphan's Site of Action

This diagram illustrates the canonical signaling pathways of the Kappa Opioid Receptor upon activation by an endogenous agonist (Dynorphin) and modulation by oxilorphan.

Caption: KOR signaling cascade showing G-protein and β-arrestin pathways.

Experimental Workflow for Conditioned Place Aversion

This diagram outlines the logical sequence of steps involved in a typical Conditioned Place Aversion (CPA) experiment.

Caption: Step-by-step workflow for a Conditioned Place Aversion experiment.

Conclusion

Oxilorphan remains a valuable pharmacological tool for dissecting the function of the dynorphin/KOR system. Its unique profile as a MOR antagonist and KOR partial agonist allows for the specific investigation of KOR-mediated aversive and modulatory effects without the confounding influence of MOR activation. By employing the standardized in vitro and in vivo methodologies outlined in this guide, researchers can effectively characterize the binding, function, and behavioral consequences of KOR modulation, thereby advancing our understanding of this system's role in health and disease.

References

- 1. Oxilorphan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kappa opioid antagonists: Past successes and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and pharmacodynamics of seven opioids in P-glycoprotein-competent mice: assessment of unbound brain EC50,u and correlation of in vitro, preclinical, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Enantiomers of Oxilorphan: A Technical Guide to their Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxilorphan, a morphinan (B1239233) derivative, presents a compelling case study in stereopharmacology. It is recognized as a potent opioid receptor modulator with a distinct pharmacological profile, acting as a μ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) partial agonist.[1] This dual activity has prompted investigations into its potential therapeutic applications, including the treatment of opioid addiction.[1] The levorotatory enantiomer, often referred to as levoxilorphan, is generally understood to be the pharmacologically active form, a common characteristic among morphinan-based opioids where the levo-isomer typically possesses significantly higher affinity for opioid receptors.[2] However, a detailed, quantitative comparison of the pharmacological activities of the individual (+)- and (-)-enantiomers of Oxilorphan is not extensively documented in publicly available literature. This guide synthesizes the known pharmacology of Oxilorphan, provides detailed experimental protocols for its characterization, and outlines the expected stereoselective interactions based on the broader understanding of morphinan pharmacology.

Pharmacological Profile of Oxilorphan

Oxilorphan is a synthetic morphinan derivative characterized by a 14-hydroxy group, similar to naloxone (B1662785) and naltrexone.[3] Its primary mechanism of action involves interaction with opioid receptors, demonstrating antagonism at the MOR and partial agonism at the KOR.[1] The KOR agonist activity is associated with observed side effects such as dysphoria and hallucinations, which have limited its clinical development.[1] While specific quantitative data for the individual enantiomers are scarce, it is widely accepted that the (-)-enantiomer is the major contributor to its opioid receptor activity.[2]

Data Presentation

Due to the limited availability of specific quantitative data for the individual enantiomers of Oxilorphan in the reviewed literature, the following table summarizes the known qualitative pharmacological profile of Oxilorphan, largely attributed to the levo-enantiomer.

| Receptor | Activity | Potency/Efficacy | Known Effects | Citations |

| μ-Opioid Receptor (MOR) | Antagonist | Equipotent to naloxone as an antagonist. | Blocks the effects of MOR agonists like morphine. Weak partial agonist actions have been observed, leading to miosis, nausea, and dizziness. | [1][3] |

| κ-Opioid Receptor (KOR) | Partial Agonist | - | Can produce hallucinogenic and dissociative effects; associated with dysphoria. | [1] |

| δ-Opioid Receptor (DOR) | Low Affinity | Generally, levorotatory morphinans have lower affinity for DOR compared to MOR and KOR. | Not a primary target. | [2] |

Experimental Protocols

To facilitate further research into the stereoselective pharmacology of Oxilorphan, this section provides detailed methodologies for key in vitro assays used to characterize opioid receptor ligands.

Radioligand Displacement Assay for Opioid Receptor Binding Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific opioid receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing human MOR, KOR, or DOR.

-

Radioligands:

-

MOR: [³H]-DAMGO

-

KOR: [³H]-U-69,593

-

DOR: [³H]-Naltrindole

-

-

Test Compounds: (-)-Oxilorphan and (+)-Oxilorphan

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Naloxone (10 µM)

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter

Procedure:

-

Prepare serial dilutions of the test compounds ((-)-Oxilorphan and (+)-Oxilorphan).

-

In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

-

To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of naloxone.

-

Incubate the plates at 25°C for 60-180 minutes, depending on the radioligand used.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for G-protein Activation

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its effect on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Receptor Source: Membranes from cells expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS

-

Reagents: GDP, unlabeled GTPγS (for non-specific binding).

-

Test Compounds: (-)-Oxilorphan and (+)-Oxilorphan.

-

Agonist (for antagonist testing):

-

MOR: DAMGO

-

KOR: U-50,488H

-

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Procedure for Agonist/Partial Agonist Testing:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, GDP, and the test compound or vehicle.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by filtration.

-

Wash and count the radioactivity as described for the binding assay.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Procedure for Antagonist Testing:

-

Perform the assay as above, but in the presence of a fixed concentration of a known agonist (e.g., DAMGO for MOR).

-

Vary the concentration of the test antagonist.

-

Determine the ability of the antagonist to shift the dose-response curve of the agonist to the right.

-

Calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the agonist dose-response curve.

Forskolin-Induced cAMP Inhibition Assay

This assay assesses the functional activity of compounds at Gi-coupled receptors, such as opioid receptors, by measuring their ability to inhibit the forskolin-stimulated production of cyclic AMP (cAMP).

Materials:

-

Cells: Whole cells (e.g., CHO or HEK293) expressing the opioid receptor of interest.

-

Reagents: Forskolin (B1673556), IBMX (a phosphodiesterase inhibitor).

-

Test Compounds: (-)-Oxilorphan and (+)-Oxilorphan.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound at various concentrations for a short period.

-

Stimulate the cells with a fixed concentration of forskolin (and IBMX) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

For agonist/partial agonist activity, determine the IC50 (concentration for 50% inhibition of forsklin-stimulated cAMP) and the maximal inhibition.

-

For antagonist activity, measure the ability of the test compound to reverse the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels.

Mandatory Visualizations

Opioid Receptor Signaling Pathway

Caption: G-protein coupled signaling pathway for opioid receptors.

Experimental Workflow for Determining Enantiomer-Specific Activity

Caption: Workflow for characterizing the pharmacological activity of Oxilorphan enantiomers.

Conclusion

While the existing literature establishes Oxilorphan as a MOR antagonist and KOR partial agonist, with the levorotatory enantiomer being the primary active form, a detailed quantitative analysis of the individual stereoisomers is lacking. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to undertake such investigations. A thorough characterization of the (+)- and (-)-enantiomers of Oxilorphan will be crucial for a complete understanding of its pharmacological profile and for exploring the potential of its individual isomers in therapeutic development. Further research focusing on the stereoselective synthesis and detailed in vitro and in vivo evaluation of each enantiomer is warranted to unlock the full potential of this intriguing morphinan derivative.

References

Neuropharmacology of Oxilorphan: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxilorphan (levo-BC-2605) is a synthetic morphinan (B1239233) derivative with a complex neuropharmacological profile, characterized primarily by its interaction with opioid receptors in the central nervous system. This technical guide provides an in-depth analysis of the neuropharmacology of oxilorphan, focusing on its mechanism of action, receptor binding affinity, functional activity, and resultant effects on the central nervous system. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Introduction

Oxilorphan emerged from research into opioid compounds with the potential for treating opioid addiction. Its unique profile as a mixed agonist-antagonist at different opioid receptor subtypes has been a subject of interest. It acts as a μ-opioid receptor (MOR) antagonist while concurrently functioning as a partial agonist at the κ-opioid receptor (KOR). This dual activity profile theoretically presents a promising therapeutic avenue for mitigating the rewarding effects of abused opioids via MOR antagonism, while potentially addressing other aspects of addiction through its KOR activity. However, the clinical development of oxilorphan was ultimately halted due to a side-effect profile that limited its therapeutic utility. Understanding the detailed neuropharmacology of oxilorphan is crucial for informing the development of future therapeutics with similar mechanisms of action but improved safety and tolerability.

Mechanism of Action and Receptor Pharmacology

Oxilorphan's effects on the central nervous system are primarily mediated by its interactions with the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR).

Receptor Binding Affinity

Table 1: Comparative Narcotic Antagonist Potency of Oxilorphan

| Compound | Narcotic Antagonist Potency (Parenteral) |

| Oxilorphan | Equipotent to naloxone |

| 4 times more potent than dl-cyclazocine | |

| Approximately one-fourth as potent as naltrexone |

Data derived from Pircio & Gylys, 1975.[1]

Functional Activity

Oxilorphan exhibits a mixed functional profile at opioid receptors, acting as an antagonist at the MOR and a partial agonist at the KOR.

-

μ-Opioid Receptor (MOR) Antagonism: Oxilorphan competitively blocks the MOR, thereby attenuating the effects of MOR agonists like morphine. This is the basis for its potential utility in treating opioid addiction. Its potency as a MOR antagonist is reported to be similar to that of naloxone.

-

κ-Opioid Receptor (KOR) Partial Agonism: At the KOR, oxilorphan acts as a partial agonist. This means it binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist. This KOR activation is believed to be responsible for some of its centrally mediated side effects.

Central Nervous System Effects

The dual action of oxilorphan at MOR and KOR results in a complex constellation of effects on the central nervous system.

Effects Related to MOR Antagonism

-

Blockade of Opioid Agonist Effects: As a MOR antagonist, oxilorphan can block the euphoric and respiratory depressant effects of opioids like heroin and morphine. This is a desirable characteristic for a medication aimed at treating opioid use disorder.

-

Precipitation of Withdrawal: In individuals physically dependent on opioids, the administration of a MOR antagonist like oxilorphan can precipitate an acute withdrawal syndrome.

Effects Related to KOR Partial Agonism

-

Dysphoria and Hallucinations: Activation of KOR is known to produce aversive states, including dysphoria and psychotomimetic effects such as hallucinations. These effects were observed in clinical trials with oxilorphan and were a significant factor in patient non-compliance and the discontinuation of its development.

-

Sedation: KOR activation can also contribute to sedation.

-

Analgesia: While oxilorphan was found to be inactive in conventional thermal analgesic tests, it did show weak analgesic activity in a phenylquinone-induced writhing test in mice, albeit at doses much higher than those required for its antagonist activity.[1] This analgesic effect is likely mediated by its KOR agonism.

Experimental Protocols

This section outlines the general methodologies for the key in vitro and in vivo assays used to characterize the neuropharmacology of oxilorphan.

In Vitro Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of oxilorphan for μ, κ, and δ opioid receptors.

-

General Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rat or guinea pig) or cultured cells expressing the opioid receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-U69,593 for KOR, [³H]-DPDPE for DOR) and varying concentrations of unlabeled oxilorphan.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of oxilorphan. The IC50 value (the concentration of oxilorphan that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

-

This assay measures the functional activity of a compound at a G protein-coupled receptor (GPCR) by quantifying G protein activation.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of oxilorphan as a partial agonist at the κ-opioid receptor.

-

General Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the KOR as described for the radioligand binding assay.

-

Assay Reaction: Incubate the membranes with varying concentrations of oxilorphan in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Separation: Separate the [³⁵S]GTPγS-bound G proteins from the unbound [³⁵S]GTPγS, typically by filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

-

Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the concentration of oxilorphan to generate a dose-response curve, from which the EC50 and Emax values can be determined.

-

In Vivo Assays

-

Objective: To assess the MOR antagonist activity of oxilorphan in vivo.

-

Example Protocol (Tail-flick test in rats):

-

Administer a potent MOR agonist (e.g., morphine) to induce analgesia.

-

Measure the baseline analgesic response using a tail-flick apparatus (latency to withdraw the tail from a heat source).

-

Administer varying doses of oxilorphan prior to the morphine administration.

-

Measure the analgesic response to morphine in the presence of oxilorphan.

-

A reduction in the analgesic effect of morphine indicates MOR antagonist activity.

-

-

Objective: To evaluate the CNS effects of oxilorphan related to its KOR partial agonism.

-

Example Protocol (Conditioned Place Aversion in rodents):

-

A two-chambered apparatus is used, with distinct visual and tactile cues in each chamber.

-

During conditioning sessions, animals are confined to one chamber after receiving an injection of oxilorphan and to the other chamber after receiving a vehicle injection.

-

On the test day, the animals are allowed to freely explore both chambers, and the time spent in each chamber is recorded.

-

A preference for the vehicle-paired chamber indicates that oxilorphan produced an aversive (dysphoric) state.

-

Clinical Studies

Clinical trials of oxilorphan were conducted to evaluate its potential as a treatment for opioid addiction.

Study Design and Findings

-

Population: Individuals with a history of heroin addiction.

-

General Protocol: Participants were detoxified and then administered oral doses of oxilorphan. The primary outcomes assessed were the ability of oxilorphan to block the effects of a narcotic challenge and the incidence of side effects.

-

Key Findings: While oxilorphan was effective in blocking the effects of opioids, its clinical utility was severely limited by a high incidence of subjective side effects. These included dysphoria, insomnia, weakness, hallucinations, nausea, and drowsiness. Many participants discontinued (B1498344) the medication due to these adverse effects.

Conclusion

Oxilorphan possesses a unique and complex neuropharmacological profile as a MOR antagonist and a KOR partial agonist. While its MOR antagonism provides a sound rationale for its investigation as a treatment for opioid addiction, its KOR partial agonism leads to significant and limiting central nervous system side effects, primarily dysphoria and hallucinations. The ultimate failure of oxilorphan in clinical development underscores the challenges of targeting the KOR for therapeutic benefit and highlights the critical need to dissociate the therapeutic potential of KOR modulation from its aversive effects. The detailed understanding of oxilorphan's neuropharmacology, as outlined in this guide, can serve as a valuable lesson and a foundation for the design of future opioid receptor modulators with improved therapeutic indices.

References

Oxilorphan's Relationship to the Morphinan Class of Opioids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxilorphan, a synthetic derivative of the morphinan (B1239233) class of opioids, exhibits a complex pharmacological profile as a mixed agonist-antagonist at opioid receptors. This technical guide provides a comprehensive overview of Oxilorphan's chemical lineage, its distinct receptor interaction profile, and the downstream signaling consequences of its binding. Detailed experimental protocols for characterizing such compounds are provided, alongside quantitative data and visual representations of its mechanism of action. This document serves as a resource for researchers and professionals engaged in opioid pharmacology and drug development.

Introduction: The Morphinan Scaffold and Opioid Receptor Modulation

The morphinan scaffold is the foundational chemical structure for a wide array of opioid compounds, including both naturally occurring alkaloids like morphine and synthetic derivatives.[1][2] This rigid tetracyclic structure provides the necessary pharmacophore for interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) primarily classified into three main types: mu (µ, MOR), kappa (κ, KOR), and delta (δ, DOR).[3] Modulation of these receptors by morphinan-based ligands can elicit a spectrum of physiological responses, ranging from profound analgesia to significant side effects such as respiratory depression and dysphoria.

Oxilorphan, chemically known as (-)-17-(Cyclopropylmethyl)-morphinan-3,14-diol, is a synthetic morphinan derivative that was investigated for its potential as a narcotic antagonist.[2][3] It is characterized by a mixed agonist-antagonist profile, acting as an antagonist at the µ-opioid receptor (MOR) and a partial agonist at the κ-opioid receptor (KOR).[2] This dual activity profile distinguishes it from pure antagonists like naloxone (B1662785) and pure agonists like morphine.

Chemical Structure and Synthesis

Oxilorphan's core structure is the morphinan skeleton. Key structural features include a hydroxyl group at position 3, a 14-hydroxyl group, and a cyclopropylmethyl group attached to the nitrogen at position 17. The N-cyclopropylmethyl substituent is a common feature in many mixed agonist-antagonist opioids.

The synthesis of Oxilorphan and other N-substituted morphinans often begins with naturally occurring opium alkaloids like thebaine or through total synthesis routes. The introduction of the N-cyclopropylmethyl group is a critical step in imparting the mixed agonist-antagonist properties.

Quantitative Pharmacological Data

Table 1: Opioid Receptor Binding Affinities (Ki) of Representative Compounds

| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

| Naloxone (Antagonist) | 1.52 | 16 | 95 |

| Butorphanol (B1668111) (Partial Agonist) | 0.5 - 1.0 | 0.2 - 0.5 | 50 - 100 |

| Pentazocine (B1679294) (Partial Agonist) | 10 - 50 | 4 - 10 | >1000 |

Data are representative values compiled from various sources and may vary depending on experimental conditions.

Table 2: Functional Activity at Opioid Receptors of Representative Compounds

| Compound | Assay Type | Receptor | Functional Response | EC50 / IC50 (nM) |

| Naloxone | cAMP Inhibition | µ-Opioid | Antagonist (vs. DAMGO) | 0.20 |

| Butorphanol | GTPγS Binding | κ-Opioid | Partial Agonist | 1 - 10 |

| Pentazocine | GTPγS Binding | κ-Opioid | Partial Agonist | 20 - 50 |

EC50 values represent the concentration for 50% of maximal agonist effect, while IC50 values represent the concentration for 50% inhibition of an agonist's effect. Data are illustrative.

Signaling Pathways and Mechanism of Action

Oxilorphan's dual activity results in distinct signaling cascades at the MOR and KOR.

Mu-Opioid Receptor (MOR) Antagonism

As an antagonist at the MOR, Oxilorphan binds to the receptor but does not induce the conformational change necessary for G-protein activation. This competitively blocks endogenous and exogenous MOR agonists, such as endorphins and morphine, from binding and initiating the canonical Gαi/o-coupled signaling pathway. The result is the prevention of downstream effects like adenylyl cyclase inhibition, reduced cAMP levels, and modulation of ion channels that lead to analgesia and euphoria.

Figure 1. Signaling pathway of Oxilorphan's antagonism at the µ-opioid receptor.

Kappa-Opioid Receptor (KOR) Partial Agonism

As a partial agonist at the KOR, Oxilorphan binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist like dynorphin. This leads to a submaximal activation of the associated Gαi/o protein and a blunted downstream signaling cascade. The effects include a less potent inhibition of adenylyl cyclase and modulation of ion channels, resulting in effects such as dysphoria and diuresis, which are characteristic of KOR activation.

Figure 2. Signaling pathway of Oxilorphan's partial agonism at the κ-opioid receptor.

Detailed Experimental Protocols

The characterization of compounds like Oxilorphan involves a suite of in vitro assays to determine their binding affinity and functional activity at opioid receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hKOR, CHO-hDOR).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound (e.g., Oxilorphan).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3. Experimental workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity (agonist, partial agonist, or antagonist) of a test compound by quantifying G-protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

GTPγS Binding Assay:

-

In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

-

To measure antagonist activity, pre-incubate with the antagonist before adding a known agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

For agonists and partial agonists, plot the amount of [³⁵S]GTPγS bound against the drug concentration to determine the EC50 and Emax values.

-

For antagonists, determine the IC50 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

cAMP Inhibition Assay

Objective: To measure the functional consequence of Gαi/o protein activation by assessing the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use whole cells expressing the opioid receptor of interest.

-

cAMP Assay:

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist in the presence of varying concentrations of the test compound (for antagonists).

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

For agonists, determine the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.

-

For antagonists, determine the IC50 for the blockade of agonist-induced inhibition of cAMP accumulation.

-

Conclusion